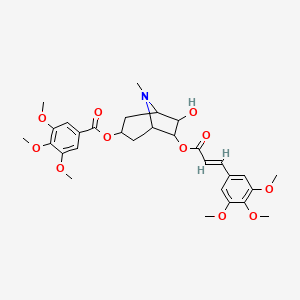
Pervilleine A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pervilleine A is a natural product found in Erythroxylum pervillei with data available.
Applications De Recherche Scientifique
Multidrug Resistance Inhibition in Cancer Chemotherapy
Pervilleine A, a tropane alkaloid derived from Erythroxylum pervillei, has been identified as a promising candidate for reversing multidrug resistance (MDR) in cancer chemotherapy. Studies reveal that this compound can restore the sensitivity of multidrug-resistant cells to various anticancer agents, including vinblastine, actinomycin D, and paclitaxel, among others. This activity is attributed to its ability to inhibit P-glycoprotein, a key player in drug efflux and resistance mechanisms in cancer cells. The efficacy of this compound in overcoming MDR has been demonstrated through in vitro studies and animal models, indicating its potential as an adjuvant in cancer treatment (Mi et al., 2001); (Mi et al., 2003).
Cholinergic and Adrenergic Activity
This compound has also been evaluated for its cholinergic and adrenergic activities due to its structural similarity to other known alkaloids like hyoscyamine and cocaine. Research has shown that this compound exhibits weak nonspecific anticholinergic and vascular antiadrenergic activities. These findings suggest that the lack of significant receptor-mediated activities could be advantageous for its development as a chemotherapy adjuvant, as it may reduce the likelihood of adverse side effects associated with these pathways (Chin et al., 2007).
Structure-Activity Relationship Studies
Continued research on this compound includes the exploration of its structure-activity relationships to further understand its pharmacological properties and potential therapeutic applications. For instance, studies have been conducted on the synthesis and characterization of pervilleine analogs, providing insights into the functional groups and structural elements crucial for its biological activity. This research is integral to the development of more effective and safer MDR reversal agents based on the this compound scaffold (Kulkarni et al., 2008); (Huang et al., 2013).
Isolation and Characterization from Natural Sources
Significant efforts have been made in isolating and characterizing this compound from natural sources like Erythroxylum pervillei. The isolation process often involves advanced chromatographic techniques, and the characterization is typically carried out using spectroscopic methods. These studies not only contribute to the understanding of the chemical diversity of the Erythroxylum genus but also provide a foundation for the potential pharmaceutical exploitation of these compounds (Chin et al., 2006).
Propriétés
Formule moléculaire |
C30H37NO11 |
|---|---|
Poids moléculaire |
587.6 g/mol |
Nom IUPAC |
[6-hydroxy-8-methyl-7-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxy-8-azabicyclo[3.2.1]octan-3-yl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C30H37NO11/c1-31-19-14-18(41-30(34)17-12-23(37-4)29(40-7)24(13-17)38-5)15-20(31)27(26(19)33)42-25(32)9-8-16-10-21(35-2)28(39-6)22(11-16)36-3/h8-13,18-20,26-27,33H,14-15H2,1-7H3/b9-8+ |
Clé InChI |
OWTUMFZGWWGYGZ-CMDGGOBGSA-N |
SMILES isomérique |
CN1C2CC(CC1C(C2O)OC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
SMILES |
CN1C2CC(CC1C(C2O)OC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
SMILES canonique |
CN1C2CC(CC1C(C2O)OC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Synonymes |
3alpha-(3,4,5-trimethoxybenzoyloxy)-6beta-(3,4,5-trimethoxycinnamoyloxy)-7betahydroxytropane pervilleine A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[[5-Methyl-2-(1-methylethyl)cyclohexyl]oxy]propane-1,2-diol](/img/structure/B1237459.png)
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1237460.png)
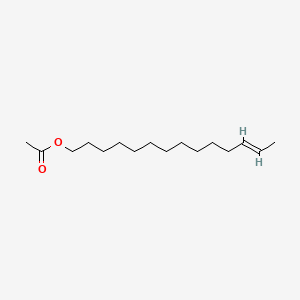
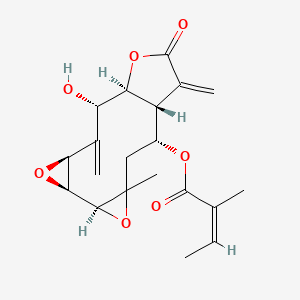

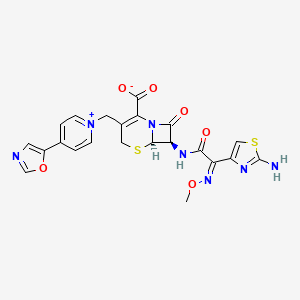
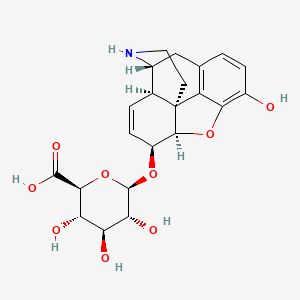

![(5Z)-5-[[4-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)oxy]-3-methoxyphenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1237476.png)
![[Fe4S4] cluster](/img/structure/B1237477.png)

![N-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino]-2-(4-methoxyanilino)acetamide](/img/structure/B1237479.png)

